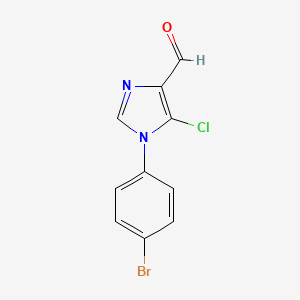

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-5-chloroimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-1-3-8(4-2-7)14-6-13-9(5-15)10(14)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZNMBHZPFMOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=C2Cl)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions, followed by halogenation reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group to a carboxylic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the halogen atoms.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde. In a comparative analysis, this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like kanamycin and penicillin .

Pharmacological Potential

The compound serves as a precursor for synthesizing various bioactive molecules, particularly those targeting specific pathways in cancer treatment. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a key intermediate in the synthesis of more complex organic compounds. It facilitates the formation of various heterocycles through cyclization reactions, which are essential in developing new pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel derivatives that exhibit enhanced biological activities. For example, modifications of the imidazole ring have resulted in compounds with improved antioxidant properties and reduced toxicity profiles .

Materials Science

Development of Functional Materials

In materials science, this compound is explored for its potential in creating advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability .

Fluorescent Dyes

The compound can be modified to create fluorescent dyes used in biological imaging. These dyes are crucial for visualizing cellular processes and understanding disease mechanisms at a molecular level .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anticancer properties | Effective against E. coli; potential in cancer treatment |

| Organic Synthesis | Intermediate for complex organic compounds | Synthesis of novel derivatives with enhanced activities |

| Materials Science | Development of polymers and fluorescent dyes | Improved mechanical properties; useful in biological imaging |

Case Studies

-

Antibacterial Efficacy Study

A study published in a peer-reviewed journal assessed the antibacterial activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial effects against both gram-positive and gram-negative bacteria, suggesting its potential use as an antibiotic agent . -

Synthesis of Anticancer Agents

Researchers synthesized several derivatives from this compound to evaluate their anticancer properties. One derivative showed a 70% reduction in cell viability in human cancer cell lines compared to untreated controls, highlighting its promise as a lead compound for further development . -

Polymer Development

In materials science research, this compound was incorporated into polymer formulations to enhance their thermal stability and mechanical strength. The resulting materials exhibited improved performance characteristics suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde involves its interaction with specific molecular targets. The bromine and chlorine substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The aldehyde group can also participate in covalent bonding with target proteins, further modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs:

Key Observations :

Spectroscopic and Crystallographic Data

- IR Spectroscopy : The target compound’s C-N stretching (imidazole ring) is expected near 1390–1457 cm⁻¹, consistent with benzimidazole analogs .

Biological Activity

1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H7BrClN2O

- Molecular Weight : 273.53 g/mol

- CAS Number : 2460757-75-7

This compound features a bromophenyl group, a chloro substituent, and an imidazole ring, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Imidazole Ring : The imidazole core is synthesized through condensation reactions involving appropriate aldehydes and amines.

- Bromination and Chlorination : The introduction of bromine and chlorine can be achieved via electrophilic aromatic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have reported that this compound demonstrates potent activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.4 µM |

| Escherichia coli | 200 nM |

| Bacillus subtilis | 140 nM |

These findings suggest that this compound could serve as a lead for developing new antibacterial agents .

Antiparasitic Activity

Imidazole derivatives have also been evaluated for their antiparasitic effects. For example, studies have indicated that compounds similar to this compound show efficacy against protozoan parasites such as Trypanosoma cruzi and Trichomonas vaginalis .

The mechanism of action for this compound is believed to involve the inhibition of key enzymes or disruption of cellular processes in target organisms. Specifically, the imidazole ring can interact with active sites on enzymes, leading to reduced activity and growth inhibition of pathogens.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, derivatives of imidazoles were synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited MIC values comparable to standard antibiotics .

Case Study 2: Antiparasitic Activity Evaluation

Another investigation focused on the antiparasitic properties of imidazole derivatives. The study found that certain derivatives displayed significant activity against Trypanosoma cruzi, suggesting potential for treating Chagas disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and reaction conditions for synthesizing 1-(4-Bromophenyl)-5-chloroimidazole-4-carbaldehyde?

- Answer : The compound is typically synthesized via condensation reactions involving aldehydes and amines under acidic conditions, followed by functional group modifications. Key reactions include:

- Oxidation : Using potassium permanganate (aqueous) or chromium trioxide (acetic acid) to oxidize intermediates to carboxylic acids .

- Reduction : Sodium borohydride (methanol) or lithium aluminum hydride (ether) for reducing aldehyde groups to alcohols .

- Substitution : Nucleophilic substitution with amines/thiols in the presence of triethylamine to generate derivatives .

- Key Products :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (aq) or CrO₃ (AcOH) | 5-Chloro-2-phenyl-1H-imidazole-4-carboxylic acid |

| Reduction | NaBH₄ (MeOH) or LiAlH₄ (ether) | 5-Chloro-2-phenyl-1H-imidazole-4-methanol |

| Substitution | R-NH₂/R-SH + Et₃N | Functionalized imidazole derivatives |

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Answer : Standard techniques include:

- NMR Spectroscopy : To confirm aromatic proton environments and substituent positions (¹H/¹³C NMR) .

- FT-IR : To identify carbonyl (C=O) and C-Br/C-Cl stretches .

- LCMS : For molecular weight validation and purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

- Answer :

- Statistical Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reactivity trends and transition states, reducing trial-and-error experimentation .

- Case Study : For nucleophilic substitutions, triethylamine concentration and solvent polarity (e.g., DMF vs. THF) significantly impact reaction rates and byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches or structural analogs?

- Answer :

- Multi-Technique Validation : Combine NMR (2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray diffraction to confirm structural consistency .

- Comparative Analysis : Cross-reference data with structurally related compounds (e.g., 2-((5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide) to identify substituent-specific spectral shifts .

- Dynamic NMR Studies : Investigate conformational flexibility or tautomerism that may cause signal splitting or broadening .

Q. What computational tools are effective for predicting the reactivity and electronic properties of this compound?

- Answer :

- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) map potential energy surfaces to identify feasible pathways for derivatization .

- Electronic Property Prediction : DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) guide applications in medicinal chemistry (e.g., binding affinity) or materials science (e.g., charge transfer) .

- Example : Frontier molecular orbital analysis predicts nucleophilic/electrophilic sites for regioselective modifications .

Methodological Considerations

Q. How can researchers design experiments to assess biological activity while minimizing synthetic workload?

- Answer :

- Fragment-Based Screening : Synthesize a focused library of derivatives (e.g., varying substituents at the 4-bromophenyl or 5-chloro positions) and use high-throughput assays (e.g., enzyme inhibition) .

- Structure-Activity Relationship (SAR) : Prioritize modifications based on computational docking studies (e.g., AutoDock Vina) to target specific protein binding pockets .

- Data Integration : Combine bioassay results with physicochemical descriptors (logP, polar surface area) to refine synthetic priorities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., CrO₃) and wear PPE (gloves, goggles) to prevent exposure to corrosive/toxic intermediates .

- Emergency Procedures : Follow protocols for chemical spills (neutralize acids/bases) and ensure access to emergency contact information (e.g., Infotrac for after-hours incidents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.